l-Alanine, N-ethoxycarbonyl-, ethyl ester
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Overview
Description
l-Alanine, N-ethoxycarbonyl-, ethyl ester: is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.209 g/mol . It is a derivative of l-alanine, an amino acid, and is often used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l-Alanine, N-ethoxycarbonyl-, ethyl ester typically involves the reaction of l-alanine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: l-Alanine, N-ethoxycarbonyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield l-alanine and ethanol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Substitution: Requires specific reagents depending on the desired substitution, such as amines or alcohols.
Major Products:
Hydrolysis: l-Alanine and ethanol.
Substitution: Various substituted derivatives of l-alanine.
Scientific Research Applications
Chemistry: In chemistry, l-Alanine, N-ethoxycarbonyl-, ethyl ester is used as a building block for the synthesis of more complex molecules. It is also employed in peptide synthesis due to its ability to form stable amide bonds .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its derivatives are often used as probes to investigate biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of l-Alanine, N-ethoxycarbonyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity. The compound can also undergo hydrolysis to release l-alanine, which participates in various metabolic pathways .
Comparison with Similar Compounds
- l-Alanine, ethyl ester
- l-Alanine, N-ethoxycarbonyl-, heptadecyl ester
- l-Alanine methyl ester hydrochloride
Comparison: Compared to its analogs, l-Alanine, N-ethoxycarbonyl-, ethyl ester is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it more versatile in various applications .
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C8H15NO4/c1-4-12-7(10)6(3)9-8(11)13-5-2/h6H,4-5H2,1-3H3,(H,9,11) |
InChI Key |
OMECLFTURFUIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)OCC |
Origin of Product |
United States |
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